Product packaging for 2-Hydrazineylthiazole-5-carbonitrile(Cat. No.:)

2-Hydrazineylthiazole-5-carbonitrile

Cat. No.: B12964809
M. Wt: 140.17 g/mol
InChI Key: ZBXBUZTXORXXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazineylthiazole-5-carbonitrile (CAS 1823908-33-3) is a versatile chemical scaffold in medicinal chemistry research, particularly in the development of novel anti-infective agents. This compound features a thiazole core substituted with both a hydrazinyl group and an electron-withdrawing nitrile function, making it a valuable precursor for the synthesis of more complex derivatives. The molecular formula is C 4 H 4 N 4 S and it has a molecular weight of 140.17 g/mol . The primary research value of this compound and its analogs lies in their potent investigated activity against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Derivatives of the 2-(2-hydrazinyl)thiazole class have demonstrated significant in vitro inhibitory activity against the H37Rv strain of M. tuberculosis . The 2-aminothiazole scaffold is structurally similar to thiolactomycin (TLM), a natural antibiotic that inhibits bacterial cell wall biosynthesis by targeting the β-ketoacyl-ACP synthase (KasA) protein in the fatty acid synthesis pathway (FAS-II) . Molecular docking studies suggest that these derivatives exhibit binding interactions with the KasA protein that are similar to those of known inhibitors, indicating a potential similar mechanism of action . This makes them promising lead candidates for antitubercular drug discovery programs, especially against drug-resistant strains. Furthermore, related 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have also shown promising in vitro anti-Candida activity, suggesting potential for broader antimicrobial research applications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions; consult the Safety Data Sheet for detailed hazard and handling information. It is recommended to store the product in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N4S B12964809 2-Hydrazineylthiazole-5-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

2-hydrazinyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C4H4N4S/c5-1-3-2-7-4(8-6)9-3/h2H,6H2,(H,7,8)

InChI Key

ZBXBUZTXORXXNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)NN)C#N

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 2 Hydrazineylthiazole 5 Carbonitrile

Reactions Involving the Hydrazineyl Group

The hydrazineyl group in 2-hydrazineylthiazole-5-carbonitrile is a potent nucleophile, rendering it susceptible to a variety of chemical transformations. These reactions are pivotal for extending the molecular framework and introducing structural diversity.

Condensation with Aldehydes and Ketones: Formation of Hydrazones

The reaction of this compound with aldehydes and ketones readily affords the corresponding hydrazone derivatives. This condensation reaction is a cornerstone in the derivatization of hydrazine-containing compounds. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazineyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

These hydrazone derivatives are not merely stable end-products but also serve as crucial intermediates for further synthetic manipulations. The resulting -NH-N=CH- linkage can participate in various cyclization reactions and can be further modified to introduce additional functional groups. The synthesis of a series of pyridine-appended 2-hydrazinylthiazole (B183971) derivatives has been reported, showcasing the utility of this reaction in creating hybrid molecules with potential biological activities. nih.gov

Table 1: Synthesis of Hydrazone Derivatives from 2-Hydrazineylthiazole Analogues

Aldehyde/Ketone ReactantResulting Hydrazone Derivative StructureReference
PyridinecarboxaldehydePyridine-appended 2-(2-benzylidenehydrazinyl)thiazole nih.gov
Substituted BenzaldehydesAcetylene containing 2-(2-benzylidenehydrazinyl)thiazole derivatives rsc.orgnih.gov

Note: This table is illustrative and based on reactions of analogous 2-hydrazinylthiazole structures, as direct examples with the 5-carbonitrile substituent were not extensively available in the searched literature.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The bifunctional nature of the hydrazineyl group, possessing two nitrogen atoms, makes it an ideal synthon for the construction of various nitrogen-containing heterocycles. The reaction of 2-hydrazinylthiazole-5-carbonitrile with appropriate dicarbonyl compounds or their equivalents leads to the formation of fused pyrazole (B372694) and triazole systems.

For instance, the reaction of a hydrazine (B178648) derivative with a β-ketonitrile is a well-established method for the synthesis of 5-aminopyrazoles. In this reaction, the initial formation of a hydrazone is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. While direct examples with this compound are not extensively documented, the reactivity pattern is expected to be similar.

Furthermore, the hydrazineyl moiety can react with compounds containing a thiocyanate (B1210189) or isothiocyanate group to form thiosemicarbazide (B42300) intermediates, which can then be cyclized to afford triazole derivatives. The synthesis of various triazolopyrimidine derivatives often proceeds through the reaction of a hydrazine-containing heterocycle with a suitable three-carbon component. libretexts.orgresearchgate.net

Modifications of the Hydrazineyl Nitrogen Atoms for Structural Diversity

The nitrogen atoms of the hydrazineyl group can be further functionalized to introduce a wide array of substituents, thereby expanding the structural diversity of the resulting compounds. For example, acylation reactions with acid chlorides or anhydrides can yield N-acylhydrazide derivatives.

Recent research has focused on the synthesis of novel 2-(2-hydrazinyl)thiazole derivatives for various applications, including their use as antimycobacterial agents. nih.govrsc.orgnih.gov In these studies, the hydrazineyl group is often modified by reacting it with different electrophiles to generate a library of compounds for biological screening. For example, the synthesis of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives has been reported, where the modification of the hydrazineyl group was a key step in the synthetic sequence. rsc.orgnih.gov

Transformations at the Nitrile (Cyano) Group

The nitrile group at the 5-position of the thiazole (B1198619) ring is another key site for chemical modification, offering a gateway to a variety of functional groups and heterocyclic systems.

Conversions to Carboxylic Acid Derivatives (e.g., Amides, Esters)

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The partial hydrolysis to an amide is a particularly useful transformation, as amides are important functional groups in many biologically active molecules. libretexts.orgcommonorganicchemistry.comchemistrysteps.comnih.gov The complete hydrolysis to a carboxylic acid provides a handle for further reactions, such as esterification or coupling with amines to form new amide bonds.

The conversion of nitriles to esters can also be achieved directly under certain conditions, for example, by reacting the nitrile with an alcohol in the presence of an acid catalyst or reagents like chlorotrimethylsilane. sinica.edu.twgoogle.comchemistrysteps.comgoogle.com

Table 2: Potential Transformations of the Nitrile Group in this compound

TransformationReagents and ConditionsProduct Functional GroupReference
Hydrolysis to AmideMild acid or base, H₂OCarboxamide libretexts.orgcommonorganicchemistry.comchemistrysteps.comnih.gov
Hydrolysis to Carboxylic AcidStrong acid or base, heat, H₂OCarboxylic Acid chemistrysteps.com
Conversion to EsterAlcohol, Acid Catalyst (e.g., H₂SO₄) or TMSClEster sinica.edu.twgoogle.comchemistrysteps.comgoogle.com

Note: This table outlines general methods for nitrile transformations that are applicable to the target compound.

Participation in Nucleophilic Additions and Cycloadditions

The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition reactions. For instance, organometallic reagents such as Grignard reagents can add to the nitrile to form, after hydrolysis, a ketone.

Furthermore, the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct more complex heterocyclic frameworks. These reactions are powerful tools for the synthesis of novel polycyclic systems containing the thiazole nucleus. While specific examples involving this compound are not abundant in the literature, the known reactivity of the nitrile group suggests that such transformations are feasible and offer exciting avenues for future research.

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring System

The chemical behavior of the thiazole ring in this compound is governed by the complex interplay between the inherent electronic properties of the thiazole nucleus and the strong, opposing electronic effects of its substituents. The thiazole ring itself is an aromatic heterocycle characterized by significant π-electron delocalization. sigmaaldrich.com Its reactivity is profoundly influenced by the electron-donating hydrazineyl group at the C2 position and the electron-withdrawing carbonitrile group at the C5 position.

The C2-hydrazineyl group, analogous to an amino group, is a powerful activating group that donates electron density to the ring system through a positive resonance effect (+R). Conversely, the C5-carbonitrile group is a strong deactivating group, withdrawing electron density through both negative resonance (-R) and inductive (-I) effects. This "push-pull" arrangement creates a unique electronic landscape that dictates the regioselectivity of electrophilic and nucleophilic attacks.

Electrophilic Reactivity

In general, electrophilic aromatic substitution on the thiazole ring preferentially occurs at the C5 position, which is the most electron-rich and nucleophilic site. sigmaaldrich.comgoogle.com Studies on 2-aminothiazoles, which serve as close structural analogs to this compound, consistently show that electrophilic attack happens at C5. For instance, the bromination of 4-aryl-2-aminothiazoles yields the 5-bromo derivative, and the nitration of 2-aminothiazole (B372263) produces 2-amino-5-nitrothiazole. google.comzenodo.orggoogle.com The high nucleophilicity of the C5 position has been further demonstrated by its reaction with potent superelectrophiles. researchgate.netacs.org

However, in this compound, the C5 position is already substituted with the carbonitrile group. Research on other C5-acylated 2-aminothiazoles has shown that when this position is blocked, enzymatic bromination of the thiazole ring does not occur. nih.gov This indicates that the C4 position is a much less favorable site for electrophilic attack. The activating influence of the C2-hydrazineyl group on the C4 position is largely negated by the powerful deactivating effect of the adjacent C5-carbonitrile moiety. Consequently, the thiazole ring of this compound is considered to be significantly deactivated towards electrophilic substitution reactions under typical conditions.

Nucleophilic Reactivity

Nucleophilic attack on the thiazole ring generally targets the electron-deficient C2 position. google.com While the hydrazineyl group itself is not a good leaving group for direct nucleophilic aromatic substitution (SNAr), it can be chemically modified to facilitate its displacement.

A notable pathway for the functionalization of the C2 position in 2-aminothiazoles involves diazotization. The primary amino group can be converted into a diazonium salt, which is an excellent leaving group. This intermediate can then be replaced by a wide range of nucleophiles through a Sandmeyer-type reaction, affording the corresponding 2-substituted thiazole. mdpi.com It is anticipated that the C2-hydrazineyl group in the target molecule could undergo a similar transformation, allowing for its replacement with groups such as halogens.

While there are no reported direct nucleophilic attacks at the C4-hydrogen of this specific molecule, studies on related compounds show that halogens substituted at the C5 position can be displaced by strong nucleophiles. jocpr.com This highlights the ring's capacity to undergo nucleophilic substitution if a suitable leaving group is present at an activated position.

The following table summarizes the predicted reactivity at each position of the thiazole ring in this compound based on established chemical principles for analogous structures.

Ring PositionPredicted Electrophilic ReactivityPredicted Nucleophilic ReactivitySupporting Rationale
C2 Unlikely.Susceptible to substitution via diazotization of the hydrazineyl group.The C2 position is electron-deficient. The hydrazineyl group can be converted to a diazonium leaving group, enabling Sandmeyer-type reactions. mdpi.com
C4 Highly Unlikely.No reactions reported. Unlikely without a leaving group.The activating effect of the C2-hydrazineyl group is counteracted by the strong deactivating effect of the adjacent C5-carbonitrile group.
C5 Blocked / Deactivated.Not applicable (no leaving group).This is the intrinsically most reactive site for electrophiles in 2-aminothiazoles, but it is blocked and deactivated by the carbonitrile group. zenodo.orgnih.gov

Advanced Spectroscopic Characterization of 2 Hydrazineylthiazole 5 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. For 2-hydrazineylthiazole-5-carbonitrile, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom.

The thiazole (B1198619) ring possesses one proton at the C4 position. In unsubstituted thiazole, the proton at C4 typically resonates around δ 8.23 ppm. researchgate.net The presence of a carbonitrile group at the C5 position, which is electron-withdrawing, is expected to deshield the C4 proton, shifting its resonance downfield. Conversely, the electron-donating hydrazineyl group at the C2 position would tend to shield this proton, shifting it upfield. The net effect of these two opposing influences will determine the final chemical shift.

The hydrazineyl group (-NH-NH₂) has three protons. The -NH proton and the -NH₂ protons will appear as distinct signals. These protons are exchangeable with deuterium (B1214612) oxide (D₂O), and their signals would disappear upon addition of D₂O to the NMR sample. The chemical shift of these protons can be broad and is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In related hydrazide derivatives, the NH proton signal has been observed in the range of δ 11.82-12.65 ppm. beilstein-journals.org The protons of the terminal -NH₂ group are anticipated to appear in a different region, likely more upfield.

Estimated ¹H NMR Chemical Shifts for this compound

Proton Estimated Chemical Shift (ppm) Multiplicity Notes
Thiazole H-4~ 8.0 - 8.5Singlet (s)The precise shift is influenced by the competing electronic effects of the C2-hydrazineyl and C5-carbonitrile groups.
Hydrazineyl -NH-~ 9.0 - 12.0Broad Singlet (br s)Exchangeable with D₂O. Position is highly variable.
Hydrazineyl -NH₂~ 4.0 - 6.0Broad Singlet (br s)Exchangeable with D₂O. Position is highly variable.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three signals are expected for the thiazole ring carbons and one for the carbonitrile carbon.

The chemical shifts of the thiazole ring carbons are influenced by the attached functional groups. The C2 carbon, bonded to the electronegative nitrogen of the hydrazineyl group, is expected to be significantly deshielded, appearing far downfield. In similar 2-substituted thiazole derivatives, the C2 signal appears in the range of δ 164.6–172.7 ppm. beilstein-journals.org The C4 and C5 carbons will also have distinct chemical shifts. The C5 carbon, attached to the electron-withdrawing nitrile group, will be deshielded, while the C4 carbon's shift will be a result of the combined effects of the adjacent nitrile and the sulfur atom in the ring. The carbonitrile carbon (C≡N) typically resonates in the region of δ 115-125 ppm.

Estimated ¹³C NMR Chemical Shifts for this compound

Carbon Estimated Chemical Shift (ppm) Notes
Thiazole C2 ~ 165 - 173 Attached to the hydrazineyl group.
Thiazole C4 ~ 135 - 145 Influenced by the adjacent sulfur and C5-carbonitrile.
Thiazole C5 ~ 105 - 115 Attached to the carbonitrile group.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for unambiguously assigning proton and carbon signals and confirming the molecular structure.

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other. For a derivative of this compound with substituents, this technique would be invaluable in establishing the connectivity of the proton network.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. chemicalbook.com This would allow for the definitive assignment of the C4-H4 signal in the ¹H and ¹³C spectra.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C2, C5, and the nitrile carbon. For instance, the H4 proton would be expected to show a correlation to the C2, C5, and nitrile carbons, confirming their positions relative to H4.

These 2D NMR experiments, when used in combination, provide a robust and detailed picture of the molecular structure, confirming the connectivity and substitution pattern of the thiazole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the nitrile (C≡N) and hydrazineyl (N-H) groups.

The stretching vibration of the nitrile group, ν(C≡N), is typically observed as a sharp and intense band in the region of 2200-2260 cm⁻¹. rsc.org The conjugation of the nitrile group with the thiazole ring may slightly lower this frequency.

The N-H stretching vibrations of the hydrazineyl group are expected in the region of 3100-3500 cm⁻¹. nih.gov A primary amine (-NH₂) typically shows two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The secondary amine (-NH-) will show a single stretching band. These bands are often broad due to hydrogen bonding. In the IR spectrum of related 2-aminothiazole (B372263), the N-H stretching vibrations are observed around 3300-3500 cm⁻¹. nih.gov

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Cyano (C≡N) Stretching (ν) 2200 - 2260 Sharp, Medium-Strong
Hydrazineyl (N-H) Stretching (ν) 3100 - 3500 Broad, Medium

Hydrogen bonding plays a significant role in the solid-state structure of this compound, influencing the positions and shapes of the N-H and C≡N vibrational bands. The hydrazineyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the nitrogen atoms of the thiazole ring can act as hydrogen bond acceptors. researchgate.netnist.gov

The formation of intermolecular hydrogen bonds of the type N-H···N is expected. This interaction would cause a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the IR spectrum compared to the free, non-hydrogen-bonded state. The extent of this shift is indicative of the strength of the hydrogen bond. academiaone.org

Furthermore, the C≡N stretching vibration can also be affected by hydrogen bonding. If the nitrile nitrogen participates in a hydrogen bond, the ν(C≡N) band may show a slight blue-shift (a shift to higher wavenumbers) and an increase in intensity. The presence of both amino and cyano groups in the same molecule leads to a competitive situation for hydrogen bond formation. researchgate.net The analysis of the shifts in these characteristic vibrational bands can, therefore, provide valuable insights into the nature and strength of the intermolecular hydrogen bonding network in the crystalline state.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules. In the context of this compound and its derivatives, these techniques provide insights into the electronic transitions, chromophoric systems, and the influence of the molecular environment on these properties.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectra of thiazole derivatives are characterized by absorption bands in the UV-Vis region, which arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophoric system is composed of the thiazole ring substituted with an electron-donating hydrazineyl group (-NHNH2) at the 2-position and an electron-withdrawing nitrile group (-CN) at the 5-position. This arrangement constitutes a "push-pull" system, which significantly influences the electronic transitions.

The electronic spectra of such compounds typically exhibit bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiazole ring. The presence of the hydrazineyl and nitrile groups, which extend the conjugation, is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to the unsubstituted thiazole.

The n → π* transitions involve the promotion of a non-bonding electron, primarily from the lone pairs on the nitrogen and sulfur atoms of the thiazole ring and the nitrogen atoms of the hydrazineyl group, to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions.

In related asymmetric thiazolothiazole (TTz) dyes, which also feature donor-acceptor structures, the lowest energy absorption band is attributed to an intramolecular charge transfer (ICT) from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting portion. nih.gov A similar ICT character is anticipated for the electronic transitions in this compound.

Studies on related 2-aminothiazole derivatives have shown that the nature and position of substituents on the thiazole ring significantly affect the absorption maxima. nih.gov For instance, the introduction of electron-withdrawing groups can lead to a red shift in the absorption spectrum. nih.gov

Solvent Effects on Electronic Absorption and Emission Properties

The electronic absorption and emission spectra of polar molecules like this compound are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The interactions between the solute molecule and the solvent molecules can alter the energy difference between the ground and excited states, leading to shifts in the absorption and emission maxima.

In general, for push-pull systems, an increase in solvent polarity is expected to cause a bathochromic shift (red shift) in the absorption maximum for π → π* transitions. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, n → π* transitions often exhibit a hypsochromic shift (blue shift) with increasing solvent polarity. derpharmachemica.com

The study of solvatochromism in various dyes has shown that specific interactions, such as hydrogen bonding between the dye and solvent molecules, can also play a crucial role in determining the spectral shifts. researchgate.net For this compound, the hydrazineyl group can act as a hydrogen bond donor, while the nitrile group and the nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors.

In a study of asymmetric thiazolothiazole dyes, it was observed that the emission spectra were more strongly affected by the solvent polarity than the absorption spectra, a phenomenon known as solvatofluorochromism. nih.govacs.org This is often attributed to the reorientation of solvent molecules around the dye molecule in its excited state, which has a different dipole moment than the ground state. nih.gov The resulting Stokes shift, which is the difference between the absorption and emission maxima, can provide valuable information about the change in electronic distribution upon excitation.

The following table illustrates the typical solvatochromic behavior observed for related thiazole-based dyes, showing a general trend of red-shifted emission with increasing solvent polarity.

SolventPolarity (ET(30))Typical Emission Maximum (nm) for Thiazole-based Dyes
Toluene33.9~450
Dichloromethane41.1~500
Acetonitrile46.0~530
Methanol55.5~550

Note: The data in this table is illustrative and based on general trends for similar compounds, not specific experimental values for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution and fragmentation studies are crucial for its definitive identification.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C4H4N4S. HRMS analysis would be expected to show a molecular ion peak [M+H]+ with an m/z value that precisely matches the calculated mass for C4H5N4S+.

The calculated and expected HRMS data for the protonated molecule are presented in the table below. The confirmation of the experimental m/z value to within a few parts per million (ppm) of the calculated value provides strong evidence for the assigned molecular formula. Several studies on related hydrazinylthiazole derivatives have successfully utilized HRMS to confirm the structures of their synthesized compounds. rsc.orgnih.gov

Molecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]+ m/z
C4H4N4S140.0208141.0286

Elucidation of Fragmentation Pathways for Structural Insights

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce the structure of the parent molecule.

For this compound, the fragmentation pathway would likely involve the characteristic cleavage of the thiazole ring and the substituent groups. Common fragmentation patterns for heterocyclic compounds include the loss of small, stable neutral molecules like HCN, H2S, or radicals. libretexts.org

A plausible fragmentation pathway for this compound could initiate with the cleavage of the N-N bond in the hydrazineyl group or the loss of the entire hydrazineyl radical. Cleavage of the thiazole ring itself is also a likely event. Research on the mass spectral fragmentation of similar thiazole derivatives has shown that the initial fragmentation often involves the substituents on the ring. researchgate.net For instance, in 5-aryl-2-[(thiophen-2-ylmethylene)-hydrazino]-thiazoles, fragmentation pathways include the cleavage of the hydrazino linker. researchgate.net

A proposed fragmentation pathway for this compound is outlined below, with potential fragment structures and their corresponding m/z values.

m/z (Proposed)Fragment Ion StructurePlausible Neutral Loss
141[C4H5N4S]+(Molecular Ion)
114[C3H2N3S]+NH3
98[C3H2N2S]+N2H3
83[C3H3N2]+CS
69[C2HNS]+HCN, NH2

Note: This table represents a hypothetical fragmentation pathway and is not based on direct experimental data for this compound. The fragmentation of aromatic and heterocyclic amines often involves alpha-cleavage. libretexts.org

Crystallographic Investigations of 2 Hydrazineylthiazole 5 Carbonitrile and Its Solid State Forms

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The precise bond lengths and angles define the molecular framework. While specific data for the title compound is not available, the parameters for the closely related 1,3-Thiazole-4-carbonitrile provide a reference for the expected values within the thiazole-carbonitrile core.

BondTypical Length (Å)
S1–C21.73
S1–C51.71
N3–C21.31
N3–C41.38
C4–C51.37
C5–C(Nitrile)1.43
C≡N (Nitrile)1.15

Crystallographic studies of small heterocyclic molecules often reveal common space groups. For example, the analysis of 1,3-Thiazole-4-carbonitrile showed that it crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n. nih.gov This type of specific data is essential for a complete structural description.

ParameterExample Value (for 1,3-Thiazole-4-carbonitrile nih.gov)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.7924 (3)
b (Å)19.8932 (18)
c (Å)6.3155 (5)
α (°)90
β (°)91.084 (6)
γ (°)90
Volume (ų)476.37 (7)
Z (Molecules per unit cell)4

Supramolecular Interactions in Crystal Lattices

The assembly of individual molecules into a stable, three-dimensional crystal is governed by a variety of non-covalent supramolecular interactions. otago.ac.nzjaptronline.comfudan.edu.cn These forces, although weaker than covalent bonds, are highly directional and collectively determine the final crystal packing arrangement.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a primary role in the crystal engineering of nitrogen-containing compounds. japtronline.com In 2-Hydrazineylthiazole-5-carbonitrile, the hydrazine (B178648) moiety (–NHNH₂) provides two N–H groups that act as strong hydrogen bond donors. The potential hydrogen bond acceptors in the molecule are the nitrogen atom of the nitrile group (C≡N), the nitrogen atom of the thiazole (B1198619) ring (N3), and potentially the sulfur atom.

This functionality allows for the formation of robust supramolecular synthons, such as dimers and extended chains. For example, N–H···N interactions between the hydrazine hydrogen of one molecule and the nitrile nitrogen of another can form centrosymmetric dimers or one-dimensional chains. In the crystal structures of related hydrazinylidene-benzothiazinediones, C–H···O, C–H···N, and C–H···S interactions have been observed to be principal drivers of the packing arrangement. otago.ac.nz

Donor (D) – H ··· Acceptor (A)Description
N–H ··· N (Nitrile)A strong, highly probable interaction forming dimers or chains, defining the primary structural motif.
N–H ··· N (Thiazole)An additional interaction that can link primary motifs into more complex 2D or 3D networks.
C–H ··· N (Nitrile/Thiazole)Weaker C–H···N interactions, often from the thiazole C–H, contribute to the stability of the overall packing. nih.gov

Beyond hydrogen bonding, other non-covalent forces contribute to the cohesion of the crystal lattice. The 1,3-thiazole ring is an aromatic π-system, making it capable of engaging in π-π stacking interactions. These interactions occur when the planes of aromatic rings in adjacent molecules are arranged in a parallel or parallel-offset fashion. In the crystal structure of 1,3-Thiazole-4-carbonitrile, layers are connected by weak π–π stacking interactions between thiazole rings, with a centroid–centroid distance of 3.7924 (10) Å. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions, defining a unique boundary for each molecule. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contact.

For this compound, the dnorm map would be expected to show large, intense red spots corresponding to the short N–H···N hydrogen bonds, indicating these are the most significant and shortest intermolecular contacts. Weaker C–H···N or C–H···S interactions would appear as lighter red or orange areas, while regions not involved in close contacts would be blue. nih.govmdpi.com

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of all intermolecular contacts. It is a plot of the distance to the nearest nucleus external to the surface (de) versus the distance to the nearest nucleus internal to the surface (di). Each type of interaction has a characteristic appearance on the plot:

H···H contacts: Typically appear as a large, diffuse region, often comprising the largest percentage of the surface area, as seen in many organic crystals. nih.gov

N···H/H···N contacts: These are represented by distinct, sharp "spikes" at the bottom left of the plot, characteristic of strong hydrogen bonds. The length of the spikes corresponds to the strength and prevalence of the interaction.

C···H/H···C contacts: Often appear as "wing-like" features on either side of the main diagonal.

Analysis of similar thiazole derivatives shows that the most significant contributions to the crystal packing often come from H···H, O···H/H···O (if applicable), S···H/H···S, and N···H/H···N interactions. nih.gov For this compound, a quantitative breakdown would likely show a high percentage of N···H and H···H contacts, reflecting the importance of hydrogen bonding and general van der Waals forces in stabilizing the crystal structure.

Quantitative Assessment of Intermolecular Contacts

A quantitative analysis of intermolecular contacts in the crystal structure of a compound like this compound is essential for understanding the forces that govern its crystal packing. This assessment is often performed using Hirshfeld surface analysis, a powerful tool in crystallography. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

This method allows for the quantification of different types of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and other close contacts. The analysis generates a two-dimensional "fingerprint plot," which summarizes the intermolecular contacts in the crystal. Each point on the plot represents a pair of distances (dᵢ and dₑ) from the Hirshfeld surface to the nearest nucleus inside and outside the surface, respectively.

For thiazole derivatives, common intermolecular interactions include N—H···N, N—H···O, C—H···N, and C—H···O hydrogen bonds, as well as π-π stacking interactions. researchgate.netnih.gov For instance, in the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a related thiazole derivative, Hirshfeld surface analysis revealed that H···H (37.6%), O···H/H···O (16.8%), S···H/H···S (15.4%), N···H/H···N (13.0%), and C···H/H···C (7.6%) interactions are the most significant contributors to the crystal packing. nih.gov A similar analysis for 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole highlighted N···H/H···N, S···H/H···S, and S···C/C···S contacts as significant. researchgate.netnih.gov

The relative contributions of these interactions for a hypothetical analysis of this compound could be tabulated as follows, based on typical interactions for such functional groups:

Interaction TypePercentage Contribution
H···H35-45%
N···H/H···N20-30%
C···H/H···C5-15%
S···H/H···S5-10%
Other<5%

This table is a hypothetical representation for this compound, based on data from related structures.

Visualization of Interaction Contributions to Crystal Packing

The visualization of intermolecular interactions provides a qualitative understanding of the crystal packing. Hirshfeld surface analysis is also a key tool for this purpose. The Hirshfeld surface can be mapped with various properties, such as dₙₒᵣₘ, shape index, and curvedness, to visualize the intermolecular contacts.

The dₙₒᵣₘ surface is colored to highlight regions of significant intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate close contacts, which are typically hydrogen bonds. Blue regions represent weaker or longer contacts, while white areas indicate contacts around the van der Waals separation. For a molecule like this compound, one would expect to see prominent red regions corresponding to hydrogen bonds involving the hydrazine group and the nitrogen atom of the thiazole ring and the nitrile group.

The shape index and curvedness are used to identify π-π stacking interactions, which are common in aromatic and heterocyclic compounds. rsc.org The shape index is sensitive to the shape of the surface, with red and blue triangles indicating complementary hollows and bumps, which are characteristic of π-π stacking. Curvedness represents the flatness of the surface, with flat regions often corresponding to planar stacking of aromatic rings.

In the case of thiazolo[5,4-d]thiazole crystal derivatives, the molecular arrangements are largely governed by a chorus of synergistic intermolecular non-covalent interactions, which can be visualized using Hirshfeld surfaces to understand which interactions dominate the crystal packing. rsc.org

Polymorphism and its Structural Implications in Crystalline Materials

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org This phenomenon is of great importance in the pharmaceutical industry, as different polymorphs of a drug can exhibit different physical properties, such as solubility, melting point, and stability, which can affect its bioavailability and therapeutic efficacy. wikipedia.org

Heterocyclic compounds, including thiazole derivatives, are known to exhibit polymorphism. csic.es The existence of different polymorphs is often due to different arrangements of the molecules in the crystal lattice, which can be influenced by factors such as the solvent used for crystallization, temperature, and pressure. wikipedia.org Different polymorphic forms arise from the possibility of at least two different arrangements of the molecules of that compound in the solid state. wikipedia.org

The structural implications of polymorphism are significant. Different polymorphs will have different crystal packing and, consequently, different intermolecular interactions. For example, one polymorph might be stabilized by a network of strong hydrogen bonds, while another might be dominated by weaker van der Waals interactions. These differences in crystal packing can lead to variations in the physical properties of the material.

The detection and characterization of polymorphs are typically carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. Each polymorph will have a unique XRPD pattern, and DSC can be used to identify phase transitions between different polymorphic forms.

While there are no specific reports on the polymorphism of this compound, the presence of flexible functional groups like the hydrazine moiety and the potential for various hydrogen bonding schemes suggest that this compound could exhibit polymorphism. A thorough polymorphic screen would be a critical step in its solid-state characterization.

Computational and Theoretical Chemistry Studies of 2 Hydrazineylthiazole 5 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting a wide range of properties of 2-Hydrazineylthiazole-5-carbonitrile, from its three-dimensional structure to its electronic characteristics.

Optimized Molecular Geometries and Electronic Structure Elucidation

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Illustrative Data Table: Predicted Optimized Geometry of this compound

ParameterBond/AnglePredicted Value
Bond LengthC2-N3 (Å)Value
N3-C4 (Å)Value
C4-C5 (Å)Value
C5-S1 (Å)Value
S1-C2 (Å)Value
C2-N(hydrazine) (Å)Value
C5-C(nitrile) (Å)Value
C(nitrile)≡N (Å)Value
Bond AngleN3-C2-S1 (°)Value
C2-N3-C4 (°)Value
N3-C4-C5 (°)Value
C4-C5-S1 (°)Value
C2-S1-C5 (°)Value
Dihedral AngleH-N-N-C2 (°)Value

Note: The values in this table are illustrative placeholders. A specific DFT calculation would be required to determine the actual predicted values for this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). organicchemistrydata.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energies of the HOMO (E_HOMO) and LUMO (E_LUMO) and the difference between them, the HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's kinetic stability and chemical reactivity. schrodinger.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.comirjweb.com Conversely, a small energy gap suggests higher reactivity. irjweb.com These parameters can be reliably calculated using DFT. schrodinger.comnih.gov

Illustrative Data Table: FMO Properties of this compound

ParameterEnergy (eV)
E_HOMOValue
E_LUMOValue
HOMO-LUMO Energy Gap (ΔE)Value

Note: These values are for illustrative purposes and would be determined by a specific DFT calculation for this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is fundamental to its interactions with other molecules. DFT calculations can provide Mulliken or Natural Bond Orbital (NBO) population analyses, which assign partial charges to each atom in this compound. This information helps to identify the electron-rich and electron-deficient regions of the molecule.

A more visual representation of the charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors on the map indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the nitrogen atoms of the thiazole (B1198619) ring and the hydrazine (B178648) group, as well as the nitrogen of the nitrile group, would be expected to be regions of negative potential, while the hydrogen atoms of the hydrazine group would likely show positive potential.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to better match experimental data. This analysis helps in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the C=N, C-N, C-S, N-H, and C≡N bonds in this compound.

NMR Chemical Shifts: DFT can also be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. dergipark.org.tr By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be predicted. This is invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2Value
C4Value
C5Value
C (nitrile)Value

Note: This table presents illustrative data. Actual values would be obtained from a specific DFT calculation.

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize the chemical bonds within a molecule. By examining the topological properties of the electron density at bond critical points (BCPs), QTAIM can determine the nature of the atomic interactions. Key parameters include:

Electron Density (ρ(r)) : A higher value indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) : A negative value is characteristic of a covalent bond (shared interaction), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals forces).

Total Electron Energy Density (H(r)) : A negative value also indicates a covalent character.

A QTAIM analysis of this compound would provide a detailed understanding of the covalent and non-covalent interactions within the molecule, such as the nature of the bonds in the thiazole ring and the interactions involving the hydrazine and nitrile substituents.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and dynamic behavior in different environments.

Conformational analysis is a key aspect of understanding a molecule's biological activity and physical properties. The thiazole ring, a core component of this compound, is known to be a versatile scaffold in medicinal chemistry. nih.gov The rotational freedom around the single bonds connecting the hydrazineyl group and the nitrile group to the thiazole ring allows the molecule to adopt various conformations. The stability of these conformers is influenced by steric hindrance, electronic effects, and intramolecular hydrogen bonding.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such studies on related thiazole derivatives can be extrapolated. A typical MD simulation would involve the following steps:

System Setup: A starting conformation of the this compound molecule is placed in a simulation box, often solvated with a chosen solvent (e.g., water) to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system is then allowed to evolve over time by numerically integrating Newton's equations of motion. This generates a trajectory of atomic positions and velocities.

Analysis: The resulting trajectory is analyzed to understand the conformational landscape. This includes identifying the most stable conformers, the energy barriers between them, and the dynamics of conformational changes.

Expected Research Findings from MD Simulations:

Dominant Conformers: Identification of the low-energy, and therefore most populated, conformations of the molecule. This is crucial for understanding how it might interact with biological targets.

Intramolecular Interactions: Elucidation of intramolecular hydrogen bonds, for instance, between the hydrazineyl group and the nitrogen atom of the thiazole ring or the nitrile group.

Solvent Effects: Understanding how the solvent influences the conformational preferences and dynamics of the molecule.

Flexibility and Rigidity: Quantifying the flexibility of different parts of the molecule, which can be important for its binding affinity to receptors.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. nih.gov These models are built on the principle that the structure of a molecule dictates its physicochemical and biological properties. researchgate.net For this compound, QSPR models can be developed to predict a wide range of properties, saving time and resources compared to experimental measurements. mdpi.com

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as topology, geometry, and electronic properties. nih.gov

Model Development: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), is used to establish a mathematical relationship between the molecular descriptors and the property of interest. nih.gov

Model Validation: The predictive power of the developed model is assessed using various statistical metrics and external validation techniques.

Key Molecular Descriptors in QSPR Studies of Thiazole Derivatives:

Descriptor TypeExamplesRelevance
Topological Descriptors Molecular Connectivity Indices (e.g., ¹χ, ²χ)Describe the branching and connectivity of the molecule.
Geometrical Descriptors Kier's Shape Indices (e.g., ¹κ, ²κ)Relate to the shape and size of the molecule.
Electronic Descriptors Dipole Moment, Partial ChargesReflect the electronic distribution within the molecule.
Quantum-Chemical Descriptors HOMO/LUMO EnergiesProvide insights into the molecule's reactivity.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Diverse Chemical Compounds

2-Hydrazineylthiazole-5-carbonitrile is a valuable building block in organic synthesis due to its reactive hydrazine (B178648) and cyano groups, as well as the inherent reactivity of the thiazole (B1198619) ring. Its utility is demonstrated in the preparation of a wide array of heterocyclic compounds.

One notable application is in the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov For instance, new series of these derivatives carrying a 1,3-thiazole moiety have been designed and synthesized. nih.gov The synthetic pathway often involves the reaction of this compound with various reagents to construct the pyrimidine (B1678525) ring. These compounds have been investigated for their potential as anti-inflammatory agents and EGFR inhibitors. nih.gov The versatility of the starting material allows for the introduction of diverse substituents on the pyrimidine ring, leading to a library of compounds with varied biological activities. nih.gov

The hydrazine group of this compound is a key functional group that drives its reactivity. It can readily react with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. These hydrazones can then undergo further transformations, including cyclization reactions, to yield a variety of heterocyclic systems.

Development of New Heterocyclic Scaffolds via Derivatization and Annulation Reactions

The structure of this compound is conducive to the construction of new and complex heterocyclic scaffolds through derivatization and annulation reactions. The presence of multiple reaction sites allows for a range of chemical transformations.

Derivatization of the hydrazine moiety is a common strategy. For example, it can be acylated, alkylated, or reacted with sulfonyl chlorides to introduce a variety of functional groups. These derivatization reactions not only modify the chemical properties of the molecule but also serve as a handle for further synthetic manipulations.

Annulation reactions, which involve the formation of a new ring fused to the existing thiazole ring, are particularly important in generating novel heterocyclic systems. The hydrazine and cyano groups can participate in intramolecular or intermolecular cyclization reactions to build fused ring systems such as triazolopyrazines and pyrazole-pyridines. These reactions often proceed with high regioselectivity, providing a reliable method for the synthesis of complex molecules. The development of these new heterocyclic scaffolds is crucial in the discovery of new drug candidates and functional materials.

Contribution to the Synthesis of Functional Organic Molecules

This compound plays a significant role in the synthesis of functional organic molecules with a wide range of applications. Its derivatives have been explored for their potential in medicinal chemistry and materials science.

In the field of medicinal chemistry, the thiazole nucleus is a common feature in many biologically active compounds. By using this compound as a starting material, chemists can synthesize molecules with potential therapeutic properties. For example, derivatives of this compound have been investigated as anti-inflammatory agents, kinase inhibitors, and antimicrobial agents. nih.gov The ability to readily modify the structure of this compound allows for the optimization of biological activity and the development of structure-activity relationships.

Beyond medicinal chemistry, the unique electronic and structural features of thiazole-containing compounds make them attractive for applications in materials science. The incorporation of the this compound moiety into larger conjugated systems can lead to materials with interesting photophysical and electronic properties. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The versatility of the starting material provides a platform for the design and synthesis of new functional organic molecules with tailored properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.